Product packaging for 1-Chloro-6-phenylhexane(Cat. No.:CAS No. 56644-06-5)

1-Chloro-6-phenylhexane

Cat. No.: B016826
CAS No.: 56644-06-5
M. Wt: 196.71 g/mol
InChI Key: RCVNHNOEUMFFDY-UHFFFAOYSA-N
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Description

Overview of Halogenated Hydrocarbons in Organic Synthesis

Halogenated hydrocarbons are organic compounds that contain at least one halogen atom bonded to a carbon atom. auburn.edu These compounds play a crucial role in organic synthesis due to the unique properties imparted by the halogen substituent. The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to a wide array of substitution and elimination reactions.

The utility of halogenated hydrocarbons is vast and varied. They serve as key starting materials and intermediates in the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, and polymers. rsc.orgacs.org The halogen atom can act as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. rsc.org The specific halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity of the molecule, with the carbon-iodine bond being the weakest and most reactive, and the carbon-fluorine bond being the strongest and least reactive.

Moreover, the introduction of halogen atoms can significantly alter the physical and chemical properties of organic molecules. For instance, halogenation can increase lipophilicity, which can be advantageous in the design of bioactive compounds. The field of visible light-mediated photocatalysis has further expanded the toolkit for halogenation reactions, offering more sustainable and selective methods for synthesizing these valuable compounds. rsc.org

Significance of Phenylalkanes in Medicinal and Materials Chemistry

Phenylalkanes, which feature a phenyl group attached to an alkyl chain, are a prevalent structural motif in both medicinal and materials chemistry. dntb.gov.ua The phenyl ring is a common component in a vast number of pharmaceutical drugs, acting either as a key part of the pharmacophore or as a scaffold to correctly orient other functional groups. nih.gov However, the presence of a phenyl ring can sometimes lead to poor physicochemical properties in drug candidates, such as low solubility and high lipophilicity. nih.govnih.gov This has driven research into bioisosteres, which are substitutes for the phenyl ring that can improve these properties while maintaining or enhancing biological activity. nih.govnih.gov

In materials science, the rigid structure of the phenyl group combined with the flexibility of the alkyl chain in phenylalkanes allows for the creation of materials with unique properties. These compounds can be incorporated into polymers to enhance thermal stability and chemical resistance. They are also used in the synthesis of liquid crystals and other advanced materials. figshare.com The ability to selectively synthesize specific phenylalkane isomers, such as 2-phenylalkanes, using zeolite catalysts, has opened up new possibilities for creating tailored materials. google.com Furthermore, the electrochemical dicarboxylation of phenyl-substituted alkenes presents a green chemistry approach to producing valuable dicarboxylic acids for the polymer industry. researchgate.net

Historical Context of 1-Chloro-6-phenylhexane in Chemical Literature

This compound, with the chemical formula C12H17Cl, is an organic compound that has been noted in chemical literature primarily as a synthetic intermediate. scbt.comnih.gov Its structure, which includes a six-carbon chain with a chlorine atom at one end and a phenyl group at the other, makes it a useful building block in organic synthesis. myskinrecipes.com

One of the common methods for its preparation involves the reaction of 6-phenyl-1-hexanol (B16827) with thionyl chloride in a chloroform (B151607) solvent. chemicalbook.com This reaction, reported in the Journal of Heterocyclic Chemistry in 1982, demonstrates a standard method for converting an alcohol to an alkyl chloride. chemicalbook.com The compound is described as a colorless to light yellow oil.

While not a household name, this compound is available from various chemical suppliers, indicating its use in research and development. chemicalbook.com It is often utilized in studies focusing on reaction mechanisms and the synthesis of more complex organic structures. myskinrecipes.com

Current Research Trends and Future Directions for this compound

Current research involving this compound primarily revolves around its application as a substrate and intermediate in organic synthesis. Its bifunctional nature, with a reactive chloro group and a modifiable phenyl ring, allows for its use in creating a variety of more complex molecules. myskinrecipes.com It is employed in the synthesis of specialty chemicals, including those with potential applications in pharmaceuticals and materials science. myskinrecipes.com

Future research is likely to continue to exploit the unique structure of this compound. There is potential for its use in the development of novel polymers and other materials where the combination of a flexible alkyl chain and a rigid aromatic group can impart desirable properties. In medicinal chemistry, it could serve as a starting material for the synthesis of new drug candidates, where the phenylhexyl scaffold can be further functionalized.

The ongoing development of new catalytic systems, such as those for cross-coupling reactions, may also open up new avenues for the utilization of this compound. These advanced synthetic methods could allow for more efficient and selective transformations, expanding the range of molecules that can be accessed from this versatile building block.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C12H17Cl
Molecular Weight 196.72 g/mol aksci.com
CAS Number 71434-68-9 echemi.com
Appearance Colorless to light yellow liquid/oil
Density ~0.985 - 0.998 g/cm³ echemi.com
Boiling Point 88-91 °C at 0.4 mmHg aksci.comechemi.com
Flash Point >110 °C echemi.com
Refractive Index 1.5105 echemi.com
Solubility Soluble in non-polar solvents like ethers and alkanes; low solubility in water.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17Cl B016826 1-Chloro-6-phenylhexane CAS No. 56644-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVNHNOEUMFFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 6 Phenylhexane and Its Analogs

Established Synthetic Routes for 1-Chloro-6-phenylhexane

Traditional synthetic methods provide reliable and well-documented pathways for the preparation of this compound and other simple chloroalkanes. These routes often serve as the foundation for more complex syntheses.

One of the most fundamental and widely used methods for preparing chloroalkanes is through the nucleophilic substitution of alcohols. physicsandmathstutor.com This approach involves replacing the hydroxyl (-OH) group of an alcohol with a chlorine atom. For the synthesis of this compound, the precursor is 6-phenyl-1-hexanol (B16827). chemicalbook.com The reaction is typically facilitated by various chlorinating agents. physicsandmathstutor.com

The conversion of the alcohol to the alkyl chloride proceeds via a nucleophilic substitution mechanism. csueastbay.edu For primary and secondary alcohols, the reaction generally follows an Sₙ2 pathway, while tertiary alcohols react via an Sₙ1 mechanism. csueastbay.edu In the case of a primary alcohol like 6-phenyl-1-hexanol, the hydroxyl group is a poor leaving group. Therefore, it must first be protonated by an acid or converted into a better leaving group. csueastbay.edudocbrown.info Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective as they convert the -OH group into an intermediate that is readily displaced by the chloride ion. physicsandmathstutor.comcsueastbay.edu Heating the alcohol with a solution of sodium or potassium hydroxide (B78521) is a common practice. chemguide.co.uk

ReagentConditionsMechanism Type (for Primary Alcohols)Byproducts
Thionyl Chloride (SOCl₂) Often used with pyridineSₙ2SO₂, HCl
Phosphorus Pentachloride (PCl₅) Typically neat or in an inert solventSₙ2POCl₃, HCl
Concentrated HCl with ZnCl₂ (Lucas Reagent) Heating required for primary alcoholsSₙ2Water
Appel Reaction (PPh₃, CCl₄) Mild conditionsSₙ2Triphenylphosphine oxide, Chloroform (B151607)

This table presents common reagents for converting primary alcohols to primary alkyl chlorides, a reaction applicable to the synthesis of this compound from 6-phenyl-1-hexanol.

The synthesis of analogs, such as ethers, can be achieved through nucleophilic substitution reactions where a chloroalkane acts as the electrophile. A classic example is the Williamson ether synthesis, where an alkoxide ion displaces a halide from an alkyl halide. csbsju.edu To synthesize an ether analog using 1-chlorohexane (B165106) and 2-propoxyethanol (B165432), the alcohol (2-propoxyethanol) is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then attacks the primary alkyl halide, 1-chlorohexane, in an Sₙ2 reaction to displace the chloride ion and form the ether product, 1-(2-propoxyethoxy)-hexane. The reactivity of haloalkanes in such reactions is dependent on the halogen, with iodoalkanes being more reactive than chloroalkanes. physicsandmathstutor.com

The addition of hydrogen chloride (HCl) across the double bond of an alkene, known as hydrochlorination, is another established route to chloroalkanes. masterorganicchemistry.com To synthesize this compound via this method, the starting material would be 6-phenyl-1-hexene. alfa-chemistry.com

Traditional hydrochlorination of unsymmetrical alkenes typically follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, and the chloride ion adds to the more substituted carbon, forming a more stable carbocation intermediate. masterorganicchemistry.com For 6-phenyl-1-hexene, this would lead to the formation of 2-chloro-6-phenylhexane, not the desired 1-chloro isomer.

To achieve the anti-Markovnikov addition required for the synthesis of this compound, alternative methods are necessary. Modern organic synthesis has developed catalytic systems that can reverse this regioselectivity. researchgate.net For instance, palladium-catalyzed protocols have been developed for the anti-Markovnikov hydrohalogenation of terminal alkenes. researchgate.net Another approach involves a cobalt-catalyzed hydrochlorination of phenyl-substituted alkenes, which has been demonstrated to yield the corresponding anti-Markovnikov product. orgsyn.org These methods often involve radical intermediates or metal-hydride species that favor addition to the terminal carbon. researchgate.netresearchgate.net

MethodSelectivityCatalyst/Reagent ExampleKey Feature
Classical Hydrochlorination MarkovnikovHClProceeds through the most stable carbocation intermediate. masterorganicchemistry.com
Radical Addition Anti-MarkovnikovHBr with peroxides (for HBr)Not standard for HCl; requires specialized radical initiators.
Palladium-Catalyzed Hydrochlorination Anti-MarkovnikovPalladium catalyst with a chlorine sourceEnables formation of primary alkyl chlorides from terminal alkenes. researchgate.net
Cobalt-Catalyzed Hydrochlorination Anti-MarkovnikovCo(BF₄)₂·6H₂O with a silane (B1218182) reductantProvides a route to anti-Markovnikov products for phenyl-substituted butenes. orgsyn.org

This table compares different hydrochlorination methods applicable to a precursor like 6-phenyl-1-hexene.

Reaction of 1-chlorohexane with 2-propoxyethanol for Analogous Compounds

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound, often employing transition metal catalysts to achieve high selectivity and functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nii.ac.jp To synthesize this compound, these methods can be used to connect the phenyl ring to the six-carbon chloro-substituted chain. A common strategy is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. mdpi.com

One potential pathway involves the reaction of phenylmagnesium bromide (a Grignard reagent) with a dihaloalkane, such as 1,6-dichlorohexane (B1210651) or 1-bromo-6-chlorohexane. The challenge in such a reaction is to achieve mono-arylation without the competing diarylation product. Iron-based catalysts, which are less expensive and more environmentally benign than palladium or nickel, have emerged as effective catalysts for coupling aryl Grignard reagents with alkyl halides. nii.ac.jpmdpi.com For instance, tetrachloroferrate complexes have been shown to effectively catalyze the reaction between secondary alkyl halides and aryl Grignard reagents. nii.ac.jp Similarly, recyclable ionic iron(III) complexes are effective for coupling with primary and secondary alkyl halides. rsc.org

Coupling ReactionCatalyst SystemElectrophileNucleophile
Kumada Coupling Ni or Pd complexesAryl/Alkyl HalideGrignard Reagent (Aryl-MgBr or Alkyl-MgBr)
Iron-Catalyzed Coupling Fe(acac)₃, FeCl₃, or (PPN)[FeCl₄] nii.ac.jpAlkyl Halide (e.g., 1-bromo-6-chlorohexane)Aryl Grignard Reagent (e.g., Phenylmagnesium bromide) nii.ac.jpmdpi.com
Negishi Coupling Ni or Pd complexesAryl/Alkyl HalideOrganozinc Reagent

This table summarizes key cross-coupling strategies that could be adapted for the synthesis of the this compound carbon skeleton.

A highly advanced and atom-economical approach to synthesizing this compound is the direct, selective chlorination of a C(sp³)–H bond in the precursor molecule, phenylhexane. This method avoids the need for pre-functionalized starting materials like alcohols or alkenes. The primary challenge lies in controlling the regioselectivity of the chlorination, as secondary C-H bonds are typically more reactive than primary ones.

Recent breakthroughs have utilized aminium radicals for site-selective sp³ C–H chlorination. torvergata.it This process, often initiated photochemically, uses protonated N-chloroamines to generate aminium radicals. These radicals are highly selective and can preferentially abstract a hydrogen atom from a specific position on an alkyl chain, even a remote one. By carefully selecting the N-chloroamine, it is possible to direct the chlorination to the terminal (ω) or sub-terminal (ω-1) position of an alkyl chain through a combination of polar and steric effects. torvergata.it This strategy allows for the functionalization of a broad range of substrates with high functional group compatibility, representing a frontier in synthetic methodology. torvergata.itresearchgate.net

Asymmetric Synthesis and Chiral Auxiliaries in Halogenated Compounds

Asymmetric synthesis is a critical area of organic chemistry focused on the creation of chiral molecules as single enantiomers. In the context of halogenated compounds like this compound, this involves introducing a chlorine atom in a stereocontrolled manner to create a chiral center. A powerful strategy for achieving this is the use of chiral auxiliaries.

A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. york.ac.ukwikipedia.org This auxiliary is itself chiral and, once attached to the substrate, it directs the formation of a new stereocenter with a high degree of selectivity. york.ac.uknumberanalytics.com After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

Key characteristics of an effective chiral auxiliary include:

Availability in both enantiomeric forms. york.ac.uk

Ease of attachment to the substrate. york.ac.uknumberanalytics.com

High efficiency in directing the stereoselective formation of the new chiral center. york.ac.uk

Ease of removal without disturbing the newly formed stereocenter. york.ac.uknumberanalytics.com

Recyclability to improve cost-effectiveness. york.ac.uk

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. wikipedia.org Examples include:

Evans' Oxazolidinones: These are particularly effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgnumberanalytics.com They have been instrumental in the synthesis of complex natural products. wikipedia.org

Oppolzer's Camphorsultam: This auxiliary is known for its use in asymmetric alkylations, aldol reactions, and Michael additions. wikipedia.orgnumberanalytics.com

Myers' Pseudoephedrine: This is another valuable auxiliary for asymmetric alkylations. numberanalytics.com

1,1'-Binaphthyl-2,2'-diol (BINOL): This compound has been utilized as a chiral auxiliary in various asymmetric syntheses since the 1980s. wikipedia.org

trans-2-Phenylcyclohexanol: Introduced as an alternative to other auxiliaries, this compound is also effective in controlling stereochemistry. wikipedia.org

The general process for using a chiral auxiliary involves three main steps: attachment of the auxiliary to the substrate, the diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.com

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and any residual reagents. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Separations (e.g., Silica (B1680970) Gel Flash Column Chromatography)

Flash column chromatography is a rapid and efficient method for purifying organic compounds. solubilityofthings.comrochester.edu It is a type of liquid chromatography that uses a stationary phase, typically silica gel or alumina, and a mobile phase, which is a solvent or a mixture of solvents. solubilityofthings.comopenochem.org The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. solubilityofthings.com

For the purification of alkyl halides like this compound, silica gel is a commonly used stationary phase due to its high surface area and effectiveness in separating compounds based on polarity. solubilityofthings.comopenochem.org The process involves the following steps:

Column Packing: A glass column is packed with silica gel as a slurry in a suitable solvent. A layer of sand is often added to the top and bottom of the silica gel to ensure even solvent flow and prevent disturbance of the stationary phase. rochester.eduopenochem.org

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel column. rochester.edu

Elution: A solvent or a gradient of solvents (the mobile phase) is passed through the column under pressure. solubilityofthings.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, leading to their separation.

Fraction Collection: The eluting solvent is collected in a series of fractions, and the desired compound is isolated by evaporating the solvent from the fractions containing it.

The choice of solvent system is crucial for a successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For compounds of moderate polarity, mixtures of hexanes and ethyl acetate (B1210297) are commonly employed. rochester.edu

Fractional Distillation and Recrystallization

Fractional Distillation is a technique used to separate liquid mixtures whose components have different boiling points. quizlet.com This method is particularly useful when the boiling points of the components are relatively close to each other. quizlet.comrochester.edu The apparatus includes a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in a single process. quizlet.comrochester.edu The component with the lower boiling point will vaporize more readily and move up the column, where it can be collected as the distillate. quizlet.com For a compound like this compound, which has a relatively high boiling point, fractional distillation would likely be performed under reduced pressure to lower the boiling point and prevent decomposition.

Recrystallization is a primary technique for purifying solid compounds. quizlet.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. quizlet.com The purified crystals are then collected by filtration. quizlet.com While this compound is described as a light yellow oil, recrystallization could be applicable to solid starting materials or derivatives in its synthetic pathway. chemicalbook.com

Industrial Scale Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production introduces several new considerations. The primary goals on an industrial scale are to maximize efficiency, minimize cost, and ensure safety.

For the production of halogenated alkanes, continuous-flow reactors are often favored, especially for reactions that are highly exothermic. These reactors allow for precise control of reaction parameters such as temperature and pressure, which can lead to improved yields and purity while minimizing safety risks associated with handling large volumes of hazardous materials.

Purification on an industrial scale often relies on fractional distillation under reduced pressure. This method is well-suited for separating large quantities of liquid products with different boiling points. The boiling point of this compound is approximately 280°C, making vacuum distillation a suitable purification method to avoid thermal degradation.

Reactivity and Mechanistic Studies of 1 Chloro 6 Phenylhexane

Elimination Reactions and Alkene Formation

While substitution is the dominant reaction pathway, 1-Chloro-6-phenylhexane can undergo elimination reactions (dehydrohalogenation) to form an alkene, typically through the E2 mechanism. The E2 pathway competes with the SN2 pathway and is favored by the use of strong, sterically hindered bases. libretexts.org

With a strong, non-bulky base like sodium hydroxide (B78521) or sodium ethoxide, the SN2 product will be major, and the elimination product, 6-phenyl-1-hexene, will be a minor byproduct. To favor elimination, a bulky base such as potassium tert-butoxide (KOC(CH₃)₃) is used. masterorganicchemistry.commasterorganicchemistry.com The large size of the tert-butoxide ion makes it a poor nucleophile, hindering its ability to perform a backside attack for SN2, but it remains a strong base capable of abstracting a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of 6-phenyl-1-hexene.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The (6-chlorohexyl) substituent is an alkyl group, which is considered an activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com This is due to the electron-donating inductive effect of the alkyl chain, which enriches the benzene (B151609) ring with electron density and stabilizes the positively charged intermediate (arenium ion) formed during the reaction.

Common EAS reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the para and ortho positions. wikipedia.orglibretexts.org

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces an acyl group (e.g., -COCH₃) to the ring, again favoring the para position due to reduced steric hindrance compared to the ortho position. shout.educationbyjus.comlibretexts.org

Table 3: Electrophilic Aromatic Substitution of (6-Chlorohexyl)benzene

Reaction Reagents Major Product (Para-isomer)
Nitration HNO₃, H₂SO₄ 1-(6-chlorohexyl)-4-nitrobenzene
Acylation CH₃COCl, AlCl₃ 1-(4-(6-chlorohexyl)phenyl)ethan-1-one

Radical Reactions Involving the Phenylhexane Moiety

Research on radical reactions specifically involving this compound is not extensive. However, based on general principles of radical chemistry, certain reactions can be predicted. Radical reactions are typically initiated by heat or light and involve intermediates with unpaired electrons. libretexts.orglibretexts.org

A plausible but not widely documented reaction is intramolecular radical cyclization. Studies on related compounds, such as 6-chloro-1-phenyl-1-hexyne, show that radical anions generated electrochemically can undergo intramolecular cyclization. researchgate.net By analogy, a radical generated on the hexyl chain of this compound could potentially lead to cyclization products, forming substituted tetralin derivatives. However, generating a radical on the unactivated aliphatic chain would require harsh conditions.

Another common radical reaction is halogenation at benzylic positions. Since this compound lacks a benzylic hydrogen (a hydrogen on a carbon directly attached to the phenyl ring), it is less susceptible to this specific type of radical substitution compared to a compound like toluene.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de In the context of this compound, such rearrangements are typically facilitated by the formation of a carbocation intermediate. When the carbon-chlorine bond in an alkyl halide undergoes heterolytic cleavage, a carbocation is formed, which can then undergo rearrangement to a more stable form. 182.160.97

Upon ionization, this compound would form a primary carbocation at the C1 position. This primary carbocation is inherently unstable and is susceptible to rapid rearrangement to achieve greater stability. The most common rearrangement pathway for such an intermediate is a 1,2-hydride shift. In this process, a hydrogen atom from an adjacent carbon (C2) migrates with its pair of electrons to the positively charged carbon, resulting in the formation of a more stable secondary carbocation at the C2 position.

This process can be visualized as follows:

Formation of Primary Carbocation: C₆H₅(CH₂)₅CH₂-Cl → C₆H₅(CH₂)₅CH₂⁺ + Cl⁻

1,2-Hydride Shift: C₆H₅(CH₂)₄CH(H)CH₂⁺ → C₆H₅(CH₂)₄CH⁺CH₃

This newly formed secondary carbocation is more stable than the initial primary one. Further hydride shifts could potentially occur along the alkyl chain, moving the positive charge to other secondary positions.

In more complex systems, such as (2R, 3S)-2-chloro-3-phenylhexane, ionization leads to a secondary carbocation that can rearrange to an even more stable benzylic carbocation through the migration of a group. chegg.com While the initial carbocation of this compound is not adjacent to the phenyl ring, a series of successive hydride shifts could theoretically move the cationic center down the chain to the C6 position, adjacent to the phenyl group. This would result in a highly stabilized benzylic carbocation, which could then lead to various cyclic or rearranged products. However, such multiple shifts are generally less favorable than a single, stabilizing rearrangement.

Isomerization can also occur under thermal or catalytic conditions, potentially leading to positional isomers where the chlorine atom is located at a different position on the hexane (B92381) chain or even resulting in cyclization to form substituted cyclohexane (B81311) derivatives.

Dissociative Electron Attachment Studies in Chlorocarbons and Related Phenyl-based Series

Dissociative electron attachment (DEA) is a fundamental process in which a low-energy free electron attaches to a neutral molecule, forming a transient negative ion (TNI). unl.edu This TNI can then dissociate into a stable negative ion and one or more neutral radical fragments. unl.edu The general form of the reaction is:

e⁻ + AB → [AB]⁻* → A• + B⁻

For halogenated hydrocarbons, DEA studies provide insight into the mechanisms of bond cleavage. unl.edu In simple chloroalkanes, DEA is primarily driven by electron attachment into the antibonding sigma orbital (σ*) associated with the C-Cl bond. unl.edu

To understand the influence of a remote functional group on this process, studies have been performed on series of compounds like the 1-chloro-n-phenylalkanes (C₆H₅–(CH₂)ₙ–Cl). aip.org These molecules allow for the examination of the interaction between the π-electron system of the phenyl group and the σ*(C–Cl) orbital as a function of the separating alkyl chain length (n). aip.org this compound (n=6) is a member of this homologous series. The research on shorter-chain analogues (n=1-4) indicates that coupling between the local molecular orbitals of the unsaturated phenyl group and the C–Cl orbital is dependent on the separation of these groups. aip.org

The vertical attachment energy (VAE) corresponds to the energy required to add an electron to a molecule without altering the nuclear geometry, forming a temporary negative ion. aip.org It is a key parameter in DEA studies as it indicates the energy of the unoccupied molecular orbitals that can accept an incoming electron.

In the C₆H₅–(CH₂)ₙ–Cl series, there are two primary types of low-lying unoccupied orbitals that can capture an electron: the π* orbitals of the phenyl ring and the σ* orbital of the C-Cl bond. aip.org Electron transmission spectroscopy (ETS) studies on the n=1-4 members of this series show that as the length of the alkyl chain (n) increases, the interaction between the phenyl π* system and the C-Cl σ* orbital decreases. aip.org

For the shorter members of the series, there is a noticeable interaction that affects the energies of the orbitals. However, as 'n' increases, the VAE associated with the σ(C-Cl) orbital is expected to converge toward the value observed in simple, long-chain 1-chloroalkanes. aip.org For instance, the VAEs for 1-chloropentane (B165111) and 1-chlorooctane (B87089) are measured to be around 2.23–2.26 eV. aip.org This suggests that for this compound, where the phenyl and chloro groups are significantly separated, the VAE for the σ(C-Cl) resonance would be in a similar range, indicating a weak interaction between the two ends of the molecule.

Table 1: Vertical Attachment Energies (VAEs) for C₆H₅–(CH₂)ₙ–Cl and Related Compounds This table is based on data for illustrative purposes from studies on related compounds. The value for this compound is an educated estimate based on established trends.

CompoundFormulanVAE of σ*(C-Cl) (eV)Reference
Benzyl (B1604629) chlorideC₆H₅CH₂Cl11.80 aip.org
1-Chloro-2-phenylethaneC₆H₅(CH₂)₂Cl22.08 aip.org
1-Chloro-3-phenylpropaneC₆H₅(CH₂)₃Cl32.15 aip.org
1-Chloro-4-phenylbutaneC₆H₅(CH₂)₄Cl42.22 aip.org
1-ChloropentaneCH₃(CH₂)₄ClN/A2.23 aip.org
This compound C₆H₅(CH₂)₆Cl 6 ~2.2-2.3 (Estimated) aip.org

The reactivity of flexible molecules like this compound is complicated by the presence of multiple conformers (or rotamers) at room temperature. aip.org The long alkyl chain can adopt various spatial arrangements, leading to different distances and relative orientations between the terminal phenyl and chloro groups. This conformational flexibility has a direct impact on intramolecular interactions and, consequently, on the DEA process. aip.org

The impact of conformation on reactivity can be illustrated by considering through-space versus through-bond interactions. In a folded or "gauche" conformation, the phenyl and chloro groups may be close enough for direct through-space orbital overlap, which can lower the energy required for electron attachment. In an extended or "anti" conformation, any interaction must be mediated through the sigma bonds of the alkyl chain (through-bond interaction), which becomes weaker as the chain length increases. aip.org This conformational averaging can lead to broader resonance features in the DEA spectrum compared to rigid molecules. aip.org

Table 2: Illustrative Conformational Analysis of 6-chloro-1-hexene This table shows calculated data for rotamers of a related flexible molecule to demonstrate the impact of conformation on energy and population. aip.org A similar distribution of conformers would influence the reactivity of this compound.

Conformer DescriptionRelative Energy (kcal/mol)Population at 338 K (%)
Lowest Energy Conformer0.0025.1
Second Lowest Energy0.1120.6
Third Lowest Energy0.549.8

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 6 Phenylhexane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

The ¹H NMR spectrum of 1-Chloro-6-phenylhexane provides information on the number of different types of protons and their neighboring environments. The signals are split into multiplets due to spin-spin coupling with adjacent protons, and the coupling constants (J-values) help to confirm the connectivity. libretexts.org The expected chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the aromatic ring.

The protons on the carbon attached to the chlorine (C1) are expected to be the most downfield in the aliphatic region due to the deshielding effect of the chlorine atom. The benzylic protons on the carbon adjacent to the phenyl group (C6) are also shifted downfield. Protons of the phenyl group typically appear in the aromatic region (7.0-7.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

PositionProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C1H-1~3.54Triplet (t)~6.7
C2H-2~1.78Quintet (quin)~7.0
C3H-3~1.42Multiplet (m)-
C4H-4~1.31Multiplet (m)-
C5H-5~1.62Quintet (quin)~7.5
C6H-6~2.60Triplet (t)~7.6
PhenylH-ortho~7.28Multiplet (m)-
PhenylH-meta~7.28Multiplet (m)-
PhenylH-para~7.19Multiplet (m)-

Coupling constants for protons on adjacent sp³-hybridized carbons are typically in the range of 6-8 Hz. libretexts.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in For this compound, a total of 10 distinct signals are expected, as the ortho- and meta-carbons of the phenyl ring are equivalent due to free rotation. The carbon atom bonded to chlorine (C-1) will appear downfield in the aliphatic region, while the aromatic carbons will resonate at higher chemical shifts. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1~45.2
C-2~32.7
C-3~26.8
C-4~28.9
C-5~31.3
C-6~35.9
C-ipso~142.7
C-ortho~128.4
C-meta~128.3
C-para~125.7

Two-dimensional NMR techniques are employed to definitively assign the proton and carbon signals and confirm the molecular structure. epfl.chsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the sequence of the hexyl chain by showing cross-peaks between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. epfl.chsdsu.edu It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the data from the ¹H and ¹³C spectra. For example, the proton signal at ~3.54 ppm would show a cross-peak with the carbon signal at ~45.2 ppm, confirming the assignment of C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). epfl.chsdsu.edu It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the benzylic protons (H-6) to the ipso- and ortho-carbons of the phenyl ring.

Correlations from the H-1 protons to C-2 and C-3.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons.

13C NMR Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. instructables.com It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. The mass spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov

A key feature in the mass spectrum of a monochlorinated compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). jove.com For this compound (C₁₂H₁₇Cl), the molecular weight is 196.72 g/mol . scbt.com Therefore, molecular ion peaks would be observed at m/z 196 (for C₁₂H₁₇³⁵Cl) and m/z 198 (for C₁₂H₁₇³⁷Cl), with a relative intensity ratio of about 3:1.

Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. jove.comresearchgate.net A prominent fragment in the spectrum of this compound is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which results from cleavage of the bond between C-5 and C-6 followed by rearrangement of the resulting C₆H₅CH₂ fragment.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zIonDescription
198[C₁₂H₁₇³⁷Cl]⁺Molecular ion (M+2) peak
196[C₁₂H₁₇³⁵Cl]⁺Molecular ion (M) peak
161[M-Cl]⁺Loss of a chlorine radical
91[C₇H₇]⁺Tropylium ion (Base Peak)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique exact mass. msesupplies.com For this compound, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

Table 4: HRMS Data for this compound

Isotope FormulaCalculated Exact Mass
C₁₂H₁₇³⁵Cl196.1019
C₁₂H₁₇³⁷Cl198.0990

Confirming the measured exact mass against the calculated value provides definitive proof of the elemental formula C₁₂H₁₇Cl.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In a typical MS/MS experiment, the molecular ion of this compound ([C₁₂H₁₇Cl]⁺˙), with a mass-to-charge ratio (m/z) of 196, would be selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The analysis of these product ions provides detailed structural information.

The fragmentation of this compound is expected to be dominated by several key pathways:

Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is cleavage at the benzylic position (the Cα-Cβ bond of the alkyl chain). jove.com For this compound, this would result in the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium ion. jove.com This is often the base peak in the mass spectrum of long-chain alkylbenzenes. The corresponding neutral fragment would be a chloroalkane radical.

McLafferty Rearrangement: For alkylbenzenes with a side chain of at least three carbons, a McLafferty rearrangement is possible. jove.com This involves the transfer of a γ-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene. For this compound, this would lead to a fragment at m/z 92. jove.com

Loss of Chlorine: The C-Cl bond is relatively weak and can be cleaved to lose a chlorine radical (Cl˙), resulting in a fragment ion at m/z 161 ([C₁₂H₁₇]⁺).

Alkyl Chain Fragmentation: The long hexane (B92381) chain can undergo fragmentation at various points, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

A predicted MS/MS fragmentation pattern for this compound is summarized in the table below.

Precursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral LossProposed Fragmentation Pathway
19691C₅H₁₀Cl˙Benzylic cleavage
19692C₅H₉ClMcLafferty rearrangement
196161Cl˙Loss of chlorine radical
196133C₂H₄Cl˙Cleavage of the C₄-C₅ bond
196119C₃H₆Cl˙Cleavage of the C₃-C₄ bond
196105C₄H₈Cl˙Cleavage of the C₂-C₃ bond

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and alkyl halide moieties. The NIST WebBook provides access to the experimental IR spectrum of this compound. nist.gov

The key IR absorption bands for this compound are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium
Aliphatic C-HStretching3000-2850Strong
Aromatic C=CStretching1600-1585 and 1500-1400Medium to Weak
Aliphatic C-HBending1470-1450Medium
C-ClStretching750-550Strong
Aromatic C-HOut-of-plane Bending900-675Strong

The presence of strong bands in the 3000-2850 cm⁻¹ region confirms the aliphatic nature of the hexyl chain, while the weaker bands above 3000 cm⁻¹ are characteristic of the aromatic C-H stretching. The sharp peaks in the 1600-1400 cm⁻¹ range are indicative of the phenyl group's carbon-carbon double bond stretching vibrations. A strong absorption in the 750-550 cm⁻¹ region is a key indicator of the C-Cl bond.

Advanced Spectroscopic Techniques for Complex Derivatives (e.g., GCxGC-HRTofMS)

For the analysis of complex mixtures containing derivatives of this compound, more advanced analytical techniques are required. Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRTofMS) is a state-of-the-art technique that offers exceptional separation power and mass accuracy. certech.bejeolusa.com

This technique is particularly well-suited for the analysis of complex samples such as environmental extracts or industrial chemical mixtures where numerous structurally similar compounds may be present. researchgate.netleco.com The first dimension of GC separates compounds based on one physical property (e.g., boiling point), and the fractions are then subjected to a second, faster separation on a column with a different stationary phase (e.g., polarity). This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution compared to conventional GC-MS.

The coupling of GCxGC with HRTofMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analytes. certech.bejeol.com This is invaluable for the identification of unknown derivatives of this compound, such as those that may have undergone substitution reactions on the aromatic ring or further halogenation. The use of soft ionization techniques with HRTofMS can also help in the confident identification of the molecular ion, which can be challenging with conventional electron ionization due to extensive fragmentation. jeolusa.comresearchgate.net

The table below outlines the advantages of using GCxGC-HRTofMS for the analysis of complex derivatives of this compound.

FeatureAdvantage for Analysis of this compound Derivatives
Enhanced Peak CapacitySeparation of isomeric and closely related derivatives in complex matrices.
Structured ChromatogramsGroup-type separation, allowing for the identification of classes of compounds (e.g., chlorinated vs. non-chlorinated aromatics).
High Mass AccuracyUnambiguous determination of elemental composition and confident identification of unknown derivatives.
High SensitivityDetection of trace-level derivatives in environmental or biological samples.
Soft Ionization OptionsPreservation of the molecular ion, simplifying spectral interpretation and confirming molecular weight.

Advanced Applications in Organic Synthesis and Materials Science

1-Chloro-6-phenylhexane as a Key Synthetic Intermediatechemeo.comchemicalbook.com

With its bifunctional nature, this compound is a versatile intermediate in a variety of organic synthesis reactions. myskinrecipes.com The presence of a chlorine atom allows for nucleophilic substitution reactions, while the phenyl group can be modified through electrophilic substitution, providing multiple pathways for creating more complex molecules.

Precursor in Aryl-Alkyl Coupling Reactionsbenchchem.com

Aryl-alkyl coupling reactions are fundamental in organic chemistry for creating carbon-carbon bonds between aromatic and aliphatic fragments. This compound can serve as the alkyl component in these reactions. Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of a new bond between an aryl group and the alkyl chain of this compound. acs.orgnih.gov These methods are crucial for synthesizing a wide array of organic molecules with applications in pharmaceuticals and materials science. acs.orgnih.gov

Recent advancements have focused on developing more efficient and environmentally friendly coupling methods. For instance, iron-catalyzed cross-coupling reactions provide a less toxic and more cost-effective alternative to traditional palladium and nickel catalysts. acs.org These reactions can proceed under mild conditions and tolerate a variety of functional groups. acs.orgnih.gov

Table 1: Examples of Aryl-Alkyl Coupling Reactions

Catalyst SystemReactantsProduct TypePotential Advantages
Palladium-basedAryl boronic acids and alkyl halidesAlkylated arenesHigh yields and broad substrate scope organic-chemistry.org
Nickel-basedAryl halides and alkyl halides (Reductive Cross-Electrophile Coupling)Substituted (hetero)aromatic compoundsUse of readily available and inexpensive starting materials
Iron-catalyzedAryl Grignard reagents and alkyl halidesSubstituted aryl compoundsLower cost and toxicity compared to palladium and nickel acs.org

Synthesis of Specialty Chemicalschemicalbook.com

The synthesis of specialty chemicals involves the creation of complex molecules for specific, high-value applications. oceanicpharmachem.com this compound is a precursor for various specialty chemicals due to its dual functionality. myskinrecipes.com The phenylhexyl moiety can be introduced into molecules to modify their physical and chemical properties, such as solubility and thermal stability. myskinrecipes.com

For example, the hydrophobic nature of the phenylhexyl group makes it a useful component in the synthesis of certain surfactants and lubricants. myskinrecipes.com The reactive chloride can be displaced to attach the phenylhexyl chain to other molecular backbones, tailoring the final product for specific applications. framochem.com

Development of Pharmaceutical Compounds and Drug Formulationschemicalbook.commyskinrecipes.com

This compound serves as a precursor for active pharmaceutical ingredients (APIs). myskinrecipes.com The phenylhexane scaffold is present in various biologically active molecules. For instance, derivatives of phenylhexane have been investigated for their potential as enzyme inhibitors. A study on potent angiotensin-converting enzyme (ACE) inhibitors involved the synthesis of analogues of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline. nih.gov

The synthesis of such complex molecules often involves multiple steps where this compound or a related derivative can be a key starting material or intermediate. nih.gov The ability to functionalize both the alkyl chain and the aromatic ring allows for the creation of a diverse library of compounds for screening in drug discovery programs.

Precursor for Surfactant Formulationsbenchchem.com

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They consist of a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This compound can be used to synthesize the hydrophobic component of certain surfactants. myskinrecipes.com The long alkyl chain with a terminal phenyl group provides the necessary hydrophobicity.

The chloro group can be substituted with a hydrophilic head group, such as a sulfonate or a polyether, to complete the surfactant molecule. google.com The specific structure of the resulting surfactant can be tailored to achieve desired properties for applications in detergents, emulsifiers, and foaming agents. google.com

Polymer Production and Material Science Applicationschemicalbook.com

In materials science, the properties of polymers can be precisely tuned by incorporating specific monomers into the polymer chain. myskinrecipes.com this compound and its derivatives can be used to synthesize monomers for specialty polymers with enhanced characteristics.

Synthesis of Polymers with Enhanced Mechanical and Thermal Propertieschemicalbook.comechemi.com

The incorporation of the phenylhexyl group into a polymer backbone can significantly enhance its mechanical and thermal properties. The rigid phenyl group can increase the stiffness and thermal stability of the polymer, while the flexible hexyl chain can contribute to improved processability.

For example, monomers derived from this compound can be copolymerized with other monomers to create polymers with a high glass transition temperature and improved resistance to degradation at elevated temperatures. google.com Such polymers find applications in demanding environments, such as in the aerospace and automotive industries. Research has shown that the introduction of specific side chains can lead to polymers with tailored properties. For example, a polystyrene-based anion exchange polymer with a C6-alkyl spacer between the backbone and the cationic group has been synthesized for use in anion exchange membrane water electrolysis. researchgate.net

Use in Polymer Additives

Specific research detailing the use of this compound as a conventional polymer additive, such as a plasticizer or flame retardant, is not widely available in current literature. However, its structural characteristics are pertinent to the broader field of polymer science.

Additives are crucial for modifying the properties of polymers. researchgate.net The study of how small molecules interact with and modify polymer or surfactant assemblies is a key area of materials science. Research on the related compound 1-phenylhexane has demonstrated its role as an additive in viscoelastic surfactant solutions. researchgate.net In these systems, which can be viewed as polymer-like networks, 1-phenylhexane acts as a hydrophobic additive. When introduced, it is solubilized deep within the hydrophobic core of the surfactant micelles. researchgate.net This incorporation disrupts the elongated, wormlike structure of the micelles, leading to their breakage and the formation of smaller, ellipsoidal microemulsion droplets. This structural change results in a significant drop in the solution's viscosity. researchgate.net

Table 2: Effect of Phenylhexane Additive on Surfactant Micelles

Additive Localization in Micelle Effect on Micelle Structure Resulting Change in Viscosity

| 1-Phenylhexane | Core / Core-Corona Interface | Induces breaking of wormlike micelles | Significant decrease |

Data derived from studies on the related compound phenylhexane. researchgate.net

While this research was not conducted on this compound itself, it highlights a potential application area in materials science where molecules with similar phenyl-alkyl structures can act as property-modifying additives in complex fluid systems.

Role in the Flavor and Fragrance Industry

Based on available scientific literature, there is no documented role or application of this compound in the flavor and fragrance industry. The chemical profile of this compound, particularly the presence of a chloro- group, generally makes it unsuitable for such applications, which typically rely on esters, aldehydes, alcohols, and terpenes.

Applications in Agrochemical Development

This compound is cited as being useful for synthesizing various chemicals, including pesticides. Its structure makes it a potential precursor or intermediate in the creation of more complex active ingredients for agrochemicals. The phenyl ring and the reactive alkyl chloride handle allow for the attachment of different functional groups that could impart pesticidal activity.

However, detailed research findings or specific examples of commercial agrochemicals that use this compound as a direct precursor are not prominent in the reviewed literature. Its use is likely confined to research and development settings for the exploration of new active compounds. myskinrecipes.com The development of new pesticides often involves synthesizing and testing a wide array of molecules, and compounds like this compound serve as versatile starting points for creating novel chemical structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structurenist.gov

The electronic nature of 1-Chloro-6-phenylhexane is dictated by its combination of an alkyl halide and a terminal phenyl group. The chlorine atom, being highly electronegative, withdraws electron density from the carbon atom to which it is attached (C1), creating a polar covalent bond. This makes the C1 carbon atom electrophilic and a prime site for nucleophilic attack, suggesting that the compound is susceptible to nucleophilic substitution reactions.

Computational methods like Density Functional Theory (DFT) can be used to model the electron density distribution across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the most likely sites for chemical reactions. For this compound, key reactive sites include:

The C-Cl bond: The electrophilic carbon is susceptible to nucleophiles, potentially leading to substitution of the chlorine atom.

The Phenyl Group: The aromatic ring is a region of high electron density and can undergo electrophilic substitution reactions, although the alkyl chain substituent can influence the positions of attack (ortho, meta, para).

The presence of both the chlorine substituent and the phenyl group alters the molecule's steric and electronic properties compared to simpler alkanes or alkylbenzenes.

The six-carbon chain of this compound allows for significant conformational flexibility due to rotation around its carbon-carbon single bonds. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable structures, or energy minima. youtube.com

Similar to the analysis of n-butane, the hexane (B92381) chain of this compound can adopt various staggered and eclipsed conformations. youtube.com

Staggered conformations are local energy minima, where the substituents on adjacent carbons are as far apart as possible. youtube.com

Eclipsed conformations represent energy maxima, where substituents are aligned, leading to torsional strain. youtube.com

For a long-chain molecule with bulky terminal groups like this compound, the lowest energy conformer (the global energy minimum) would be one that minimizes steric hindrance. dokumen.pub This is typically an extended, anti-conformation where the large phenyl group and the chlorine atom are positioned as far from each other as possible, and the carbon backbone exists in a linear, zig-zag arrangement. youtube.comdokumen.pub Gauche interactions, where bulky groups on adjacent carbons are staggered but close to each other, would introduce steric strain and represent higher energy conformers. youtube.com

Assessment of Electronic Nature and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bnl.gov By numerically solving Newton's equations of motion, MD simulations generate trajectories that describe how the positions and velocities of particles in a system evolve. bnl.gov This method is invaluable for understanding dynamic processes that are not captured by static quantum chemical calculations.

For this compound, MD simulations could be applied to:

Study its behavior in different solvent environments, predicting properties like diffusion coefficients. acs.org

Simulate the conformational changes and flexibility of the hexyl chain in solution.

Investigate its interaction with other molecules, such as its partitioning behavior between immiscible liquids like octanol (B41247) and water, which is crucial for predicting environmental fate.

Explore reaction mechanisms by simulating the entire pathway in the presence of explicit solvent molecules, providing a more realistic view of the process. nih.gov

Prediction of Reactivity and Stability through Computational Modelingnih.gov

Computational modeling provides quantitative predictions of a molecule's thermodynamic stability and reactivity. By calculating properties such as the enthalpy of formation and Gibbs free energy of formation, the inherent stability of a compound can be assessed. chemeo.com For this compound, various properties have been calculated using computational methods like the Joback and Crippen methods. chemeo.com

These calculated values provide insight into the molecule's behavior. For instance, the enthalpy of vaporization (ΔvapH°) indicates the energy required to transition the molecule from a liquid to a gas phase, while the octanol/water partition coefficient (logPoct/wat) is critical for predicting its environmental distribution and bioaccumulation potential. chemeo.com Density Functional Theory (DFT) can also be used to calculate bond dissociation energies, with the C-Cl bond being a key indicator of reactivity toward radical or substitution reactions.

Table 1: Calculated Thermodynamic and Physical Properties of this compound

Property Value Unit Calculation Method
Standard Gibbs free energy of formation (ΔfG°) 150.64 kJ/mol Joback
Enthalpy of formation at standard conditions (ΔfH°gas) -70.22 kJ/mol Joback
Enthalpy of vaporization at standard conditions (ΔvapH°) 48.97 kJ/mol Joback
Enthalpy of fusion at standard conditions (ΔfusH°) 25.07 kJ/mol Joback
Octanol/Water partition coefficient (logPoct/wat) 4.028 Crippen
Water solubility (log10WS) -4.10 mol/l Crippen
McGowan's characteristic volume (McVol) 168.420 ml/mol McGowan
Normal Boiling Point Temperature (Tboil) 538.07 K Joback
Critical Temperature (Tc) 742.35 K Joback
Critical Pressure (Pc) 2320.31 kPa Joback

Data sourced from Cheméo. chemeo.com

Structure-Activity Relationship (SAR) Studies via Computational Methodsucl.ac.uk

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or a physical property. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationships (QSAR), uses statistical methods to build models that can predict the activity of new or untested compounds. ucl.ac.uk These approaches are central to fields like medicinal chemistry and toxicology for designing safer and more effective chemicals. nih.govresearchgate.net

While specific SAR studies on this compound are not widely published, the methodology can be described. A computational SAR study involving this compound would typically proceed as follows:

A dataset of compounds structurally related to this compound would be assembled. Variations could include changing the position of the chlorine atom, altering the length of the alkyl chain, or adding different functional groups to the phenyl ring.

For each compound in the dataset, a specific biological activity (e.g., toxicity, enzyme inhibition) would be experimentally measured.

A wide range of molecular descriptors (physicochemical properties like logP, molecular weight, and calculated quantum chemical properties) would be computed for each molecule. ucl.ac.uk

A statistical model would be created to find a mathematical relationship between the descriptors and the observed activity.

This resulting QSAR model could then be used to predict the activity of other, unsynthesized analogs of this compound, guiding further research by prioritizing compounds with desirable properties and avoiding those predicted to be toxic. nih.gov

Environmental Research and Degradation Studies

Environmental Fate of Halogenated Hydrocarbons

Halogenated hydrocarbons, the class of compounds to which 1-chloro-6-phenylhexane belongs, are known for their diverse environmental behaviors. nih.gov Their fate is largely governed by physical and chemical properties such as water solubility, volatility, and their tendency to adsorb to soil and sediment. oup.com Generally, compounds with long carbon chains and aromatic components, like 1-phenylhexane, tend to have low water solubility and are more likely to partition to organic matter in the environment. guidechem.com The presence of a chlorine atom can further influence these properties.

The distribution of halogenated hydrocarbons in the environment is also heavily influenced by degradation processes, including photolysis, hydrolysis, and biodegradation. nih.gov Bacteria, in particular, play a significant role in the breakdown of hydrocarbons in contaminated sites, and their effectiveness can be influenced by the availability of nutrients like nitrogen and phosphorus. ijabbr.com The structure of this compound, with a terminal chlorine atom and a phenyl group, suggests that its environmental fate will be a complex interplay of these abiotic and biotic degradation pathways.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the most relevant abiotic pathways are likely photolysis, hydrolysis, and oxidation.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, photolysis can be a significant degradation pathway for many organic pollutants. osti.gov For aromatic compounds, photochemical reactions can lead to the formation of halogenated derivatives, especially in marine environments with high halide concentrations. nih.gov While this describes the formation of such compounds, the same processes can also contribute to their degradation. The rate of photolysis is influenced by the light absorption properties of the molecule and the presence of other substances in the water that can act as photosensitizers. worldscientific.com

In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. For a related compound, 1-chloro-2-phenylethane, the estimated atmospheric half-life due to this reaction is about 3 days. nih.gov This suggests that photolytic processes in the atmosphere could contribute to the degradation of this compound if it were to volatilize.

Table 1: Factors Influencing Photodegradation of Halogenated Aromatic Compounds

FactorInfluence on Photodegradation
UV Radiation Primary driver of photolytic reactions.
Presence of Halide Ions Can lead to the formation of various halogenated derivatives in aquatic environments. nih.gov
Hydroxyl Radicals Key reactive species for atmospheric degradation. nih.gov
Water Chemistry The presence of natural organic matter can influence light absorption and reaction rates.

This table summarizes general factors influencing the photodegradation of related compounds, as specific data for this compound is not available.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides like this compound, hydrolysis results in the substitution of the halogen atom with a hydroxyl group, converting the alkyl halide into an alcohol. rajdhanicollege.ac.in Since this compound is a primary alkyl halide, it would be expected to undergo hydrolysis, likely through an SN2 mechanism, to form 6-phenylhexan-1-ol. praxilabs.comchemistrysteps.com Water itself is a poor nucleophile, so this reaction may be slow unless facilitated by other conditions. chemistrysteps.com

Oxidation processes also contribute to the breakdown of chlorinated hydrocarbons. In the environment, this can occur through reactions with ozone or hydroxyl radicals in water. tandfonline.com Catalytic oxidation is a technology used for the industrial destruction of chlorinated hydrocarbons, converting them into less harmful substances like carbon oxides, HCl, and Cl2 at high temperatures. rsc.orgnjit.eduresearchgate.net While these industrial conditions are not directly representative of the natural environment, they demonstrate the potential for oxidation to break down the molecule. The combustion of chlorinated compounds can also lead to the formation of various byproducts, with the composition of these byproducts being influenced by reaction conditions. acs.org

Table 2: Potential Abiotic Degradation Products of this compound

Degradation PathwayReagent/ConditionPotential Product(s)
Hydrolysis Water6-phenylhexan-1-ol
Oxidation Ozone, Hydroxyl RadicalsSmaller oxygenated and chlorinated compounds, eventually CO₂, H₂O, and HCl

This table is based on the expected reactivity of primary alkyl halides and general oxidation pathways for chlorinated hydrocarbons.

Photolysis in Aquatic and Atmospheric Environments

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Many microorganisms have the ability to degrade chlorinated alkanes. oup.com A key step in this process is dehalogenation, which is the removal of the chlorine atom. This is often carried out by enzymes called dehalogenases. nih.gov Research has shown that the position of the chlorine atom on the alkane chain significantly influences the efficiency of degradation. oup.comnih.gov Terminal chlorination, as is the case in this compound, is generally associated with higher rates of dehalogenation compared to internal or vicinal (on adjacent carbons) chlorination. oup.comnih.gov

Bacteria such as Pseudomonas species have been identified as being capable of degrading chlorinated alkanes under aerobic conditions. oup.comnih.gov The degradation of short-chain chlorinated paraffins by Escherichia coli has also been studied, with the proposed pathway involving the cleavage of the C-Cl bond, followed by the breaking of C-C bonds to form smaller alkanes. mdpi.com

The metabolism of this compound by microorganisms would likely involve the degradation of both the chlorinated alkyl chain and the phenyl group. For long-chain phenylalkanes, a common metabolic pathway in microorganisms like Nocardia and various yeasts is the oxidation of the terminal methyl group of the alkyl chain, followed by a process called β-oxidation, which progressively shortens the chain. core.ac.ukresearchgate.net

In the case of this compound, it is plausible that microorganisms would first dehalogenate the molecule to produce 6-phenylhexane. Subsequently, the resulting phenylalkane could be degraded. The degradation of the alkyl chain could proceed via ω-oxidation to form phenylhexanoic acid, followed by β-oxidation. The degradation of the aromatic ring typically proceeds through hydroxylation and subsequent ring cleavage. core.ac.uk Various bacteria and yeasts have been shown to degrade aromatic compounds. researchgate.net

Table 3: Microorganisms Involved in the Degradation of Related Compounds

MicroorganismCompound Class DegradedRelevant Metabolic Process
Pseudomonas sp. Chlorinated alkanesOxygenolytic dehalogenation. oup.comnih.gov
Nocardia salmonicolor 1-Phenyldodecaneω-oxidation and β-oxidation of the alkyl chain, and ring cleavage. core.ac.uk
Escherichia coli Short-chain chlorinated paraffinsC-Cl bond cleavage followed by C-C bond breaking. mdpi.com
Candida maltosa PhenylalkanesDegradation of the alkyl chain. researchgate.net

This table provides examples of microorganisms that degrade compounds with similar structural features to this compound.

Microbial Degradation of Chlorinated Compounds

Occurrence and Distribution in Environmental Samples

The presence of this compound in the environment is not widely documented in broad environmental surveys of common matrices like soil, water, or biological tissues. However, its formation as a product of specific industrial-related thermal processes has been identified. Research into the pyrolysis of waste plastics, particularly from electronic waste, has shown that this compound can be generated.

In a study focusing on the pyrolysis of plastics from Cathode Ray Tube (CRT) monitors, this compound was tentatively identified in the resulting pyrolysis oil. whiterose.ac.uk The pyrolysis of this plastic, which is a heterogeneous mixture of polymers, was conducted in a fixed-bed reactor. The resulting oil was a complex mixture of aromatic, nitrogenated, and oxygenated compounds. While no halogenated compounds were positively identified with a high degree of certainty (similarity index > 90%), this compound was one of several halogenated compounds identified with a lower similarity index. whiterose.ac.uk This suggests that the thermal decomposition of certain plastics containing chlorine and phenyl moieties can lead to the formation of this compound.

The following table details the other tentatively identified halogenated compounds found alongside this compound in the pyrolysis oil of CRT plastic.

Interactive Data Table: Halogenated Compounds Tentatively Identified in CRT Plastic Pyrolysis Oil

Compound Name
This compound
5-Chloro-3-phenyl isoxazole
2-Bromo-1-methyl-1-phenylcyclopropane
1-Bromo-3-methylbenzene

Data sourced from a study on the pyrolysis of waste plastics. whiterose.ac.uk

While this finding is specific to a laboratory-based pyrolysis study, it highlights a potential pathway for the introduction of this compound into the environment through the thermal treatment of plastic waste. Further research is needed to determine its prevalence and distribution in environmental compartments that may be impacted by such processes.

Analytical Methodologies for Environmental Detection

The detection and identification of specific organohalogen compounds like this compound in complex environmental samples require sophisticated analytical techniques that offer both selectivity and sensitivity.

The analysis of organohalogen compounds in environmental matrices is challenging due to the vast number of potential compounds and the complexity of the sample matrix, which can contain thousands of other chemicals. researchgate.net To address this, methods that can selectively detect and identify halogenated compounds are crucial. Techniques such as two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HRTofMS) have been developed for the selective and simultaneous detection of a wide range of organohalogen compounds in samples like sediments and fly ash with minimal purification. researchgate.net These methods are designed to differentiate halogenated compounds from the complex background of other organic molecules.

Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons. In the study that identified this compound in the pyrolysis oil of CRT plastic, GC-MS was the analytical method employed. whiterose.ac.uk

The process involves:

Injection : The pyrolysis oil sample is injected into the gas chromatograph.

Separation : The various components of the oil are separated based on their boiling points and interactions with the stationary phase in the GC column. The column used in the study was a 30m RTX-5. whiterose.ac.uk

Detection and Identification : As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries for compound identification. In the case of this compound, it was identified by comparing its mass spectrum to a library, although the match had a similarity index of less than 90%. whiterose.ac.uk

The specific GC-MS parameters used in the study were:

Injector Temperature : 285°C

Oven Program : Held at 40°C for 15 minutes, then ramped to 280°C at 5°C/min, and held for 15 minutes.

Mass Spectrometer Electron Energy : 70eV

Ion Source Temperature : 220°C

Coupling Temperature : 300°C whiterose.ac.uk

For non-target analysis, where the goal is to identify unknown compounds in a sample, advanced data processing techniques are essential. When using high-resolution mass spectrometry, the large datasets generated require filtering to pinpoint compounds of interest. For halogenated compounds, this can be achieved by leveraging their unique isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This creates a characteristic isotopic pattern in the mass spectrum that can be used to selectively identify chlorinated compounds.

Software and algorithms have been developed to automatically screen large datasets from GC×GC–HRTofMS analysis to find these specific isotopic profiles. researchgate.net This allows for the extraction of potential organohalogen compounds from a complex data matrix, which can then be further investigated for precise identification. This approach is highly effective for the global and selective detection of organochlorines and organobromines in environmental samples. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-6-phenylhexane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting benzyl chloride with hexane derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Optimization includes adjusting reaction time (12-24 hours), temperature (40-60°C), and stoichiometry of reagents. Purity can be enhanced by fractional distillation under reduced pressure (0.4 mmHg), as its boiling point is 88–91°C . Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation:

  • ¹H NMR : Peaks at δ 1.2–1.6 ppm (methylene protons in the hexyl chain) and δ 7.2–7.4 ppm (aromatic protons) .
  • ¹³C NMR : Signals for the chloro-substituted carbon (~45 ppm) and aromatic carbons (125-140 ppm).
    Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (196.72 g/mol) and detects impurities . Refractive index (1.5105) and flash point (>110°C) are additional quality-control metrics .

Q. How does the solubility profile of this compound influence its use in organic reactions?

  • Methodological Answer : The compound is highly soluble in nonpolar solvents (e.g., hexane, ether) due to its long aliphatic chain and aromatic ring . This property makes it suitable for reactions requiring hydrophobic environments, such as phase-transfer catalysis or lipid bilayer studies. For polar reactions, co-solvents like dichloromethane may be needed.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom undergoes SN2 reactions due to its position at the terminal carbon, which minimizes steric hindrance. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity . Kinetic experiments (e.g., varying nucleophile concentration) help determine reaction order. Contradictions in reported reaction rates may arise from solvent polarity or counterion effects, requiring controlled replicates .

Q. How can this compound serve as a precursor in pharmaceutical development, particularly for antitumor agents?

  • Methodological Answer : The compound’s chlorinated alkyl chain can be functionalized to create prodrugs or lipid-soluble antitumor agents. In vitro studies suggest derivatives induce apoptosis in cancer cells via mitochondrial pathway disruption . Researchers should assess cytotoxicity using MTT assays and validate targets via Western blotting (e.g., caspase-3 activation). Contradictory results in efficacy may stem from cell-line variability or metabolic stability differences .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions. For example, boiling points vary with pressure; ensure data aligns with the reported 0.4 mmHg . Cross-validate using differential scanning calorimetry (DSC) and purity assessments (≥98% by GC) . Collaborative interlaboratory studies and metadata analysis (e.g., PubChem entries) improve reliability .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : Retrosynthetic analysis using AI platforms (e.g., Pistachio, Reaxys) identifies feasible routes by leveraging reaction databases . For one-step syntheses, prioritize precursors with high relevance scores (e.g., benzyl chloride derivatives). Validate predictions with small-scale trials and adjust parameters (e.g., catalyst loading) based on yield optimization curves .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the biochemical effects of this compound?

  • Methodological Answer : Include solvent-only controls to isolate toxicity effects. For metabolic pathway studies, use isotopically labeled analogs (e.g., ¹⁴C-tagged hexane chain) to track incorporation. Replicate experiments across multiple cell lines or model organisms to assess generalizability . Statistical tools (e.g., ANOVA) should account for batch effects.

Q. How can researchers design kinetic studies to compare this compound with structurally similar chlorinated hydrocarbons?

  • Methodological Answer : Use stopped-flow spectroscopy or quench-flow methods to monitor reaction rates in real-time. Compare activation energies (Eₐ) via Arrhenius plots and correlate with electronic parameters (e.g., Hammett constants). Address contradictions by standardizing solvent systems and temperature gradients .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.